5-[2-(3,4-Dimethoxyphenyl)ethyl]pyrimidine-2,4-diamine
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Overview
Description
5-[2-(3,4-Dimethoxyphenyl)ethyl]pyrimidine-2,4-diamine is an organic compound that belongs to the class of aminopyrimidines. This compound features a pyrimidine ring substituted with a 3,4-dimethoxyphenylethyl group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3,4-Dimethoxyphenyl)ethyl]pyrimidine-2,4-diamine typically involves the reaction of 3,4-dimethoxyphenylethylamine with a pyrimidine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to form the carbon-carbon bond between the phenyl and pyrimidine rings . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[2-(3,4-Dimethoxyphenyl)ethyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.
Scientific Research Applications
5-[2-(3,4-Dimethoxyphenyl)ethyl]pyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(3,4-Dimethoxyphenyl)ethyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Another aminopyrimidine with similar structural features.
5-[2-(2,5-Dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidine-2,4-diamine: A related compound with a thieno ring instead of a pyrimidine ring.
3,4-Dimethoxyphenethylamine: A simpler compound with a similar phenylethyl group.
Uniqueness
5-[2-(3,4-Dimethoxyphenyl)ethyl]pyrimidine-2,4-diamine is unique due to its specific substitution pattern and the presence of both amino and methoxy groups. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
652160-96-8 |
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Molecular Formula |
C14H18N4O2 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O2/c1-19-11-6-4-9(7-12(11)20-2)3-5-10-8-17-14(16)18-13(10)15/h4,6-8H,3,5H2,1-2H3,(H4,15,16,17,18) |
InChI Key |
LNSYUYYLOWGAGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=CN=C(N=C2N)N)OC |
Origin of Product |
United States |
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